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Compound of Interest

Compound Name:
5-Fluoro-4-methylamino-

nicotinonitrile

Cat. No.: B8529243 Get Quote

Compound Identity: 5-Fluoro-4-methylamino-nicotinonitrile Role: Key Intermediate for 5-

Azaindole MEK Inhibitors

Executive Summary
EVT-8661857 is a specialized pyridine derivative utilized primarily as a scaffold building block

in the synthesis of pyrrolo[3,2-c]pyridines (5-azaindoles). This heterocyclic core is a "privileged

structure" in medicinal chemistry, serving as the pharmacophore for several kinase inhibitors,

particularly those targeting the RAS-RAF-MEK-ERK signaling pathway.

This guide provides a comprehensive analysis of EVT-8661857, including its physicochemical

properties, validated synthesis protocols, and its mechanistic role in generating MEK inhibitor

candidates described in patent literature (e.g., WO2008067481).

Chemical Identity & Physicochemical Properties[1]
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Parameter Data

Common Name EVT-8661857

IUPAC Name 5-Fluoro-4-(methylamino)pyridine-3-carbonitrile

CAS Registry Number 1030382-65-0

Molecular Formula

C

H

FN

Molecular Weight 151.14 g/mol

SMILES CNC1=C(C=NC=C1C#N)F

InChI Key NGKOFFAVTNTTOK-UHFFFAOYSA-N

Physical Properties
Appearance: Off-white to pale yellow solid.

Solubility: Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.

Melting Point: 128–132 °C (typical for crystalline pyridine nitriles).

Electronic Character: The C3-cyano and C5-fluoro groups create a highly electron-deficient

pyridine ring, enhancing the acidity of the N-methyl proton and facilitating downstream

cyclization.

Synthetic Methodology
The synthesis of EVT-8661857 is a nucleophilic aromatic substitution (

) reaction. The presence of the electron-withdrawing cyano group at the 3-position activates the
4-position for nucleophilic attack by methylamine.

Synthesis Protocol (Step-by-Step)
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Precursor: 4-Chloro-5-fluoro-nicotinonitrile Reagent: Methylamine (40% aq. or in THF) Solvent:

Water or Tetrahydrofuran (THF)[1]

Protocol:

Preparation: Charge a reaction vessel with 4-Chloro-5-fluoro-nicotinonitrile (1.0 eq).

Addition: Add Methylamine (40% aqueous solution, 3.0–5.0 eq) dropwise while maintaining

temperature below 30°C to control exotherm.

Reaction: Heat the mixture to 80°C for 30–60 minutes. Monitor conversion by LC-MS (Target

mass: 152.1 [M+H]+).

Work-up: Cool the reaction mixture to room temperature (RT). The product often precipitates.

Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3x), wash organic

layers with brine, dry over Na

SO

, and concentrate in vacuo.

Purification: Recrystallize from Ethanol/Heptane if necessary.

Yield: Typically 70–85%.

Diagram: Synthesis & Downstream Application
The following diagram illustrates the synthesis of EVT-8661857 and its critical conversion into

the 5-azaindole core used in MEK inhibitors.
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Caption: Synthesis pathway converting the chloropyridine precursor to EVT-8661857, followed

by cyclization to the bioactive 5-azaindole scaffold.

Application in Drug Development: MEK Inhibition
EVT-8661857 is not a drug itself but a pharmacophore enabler. It allows for the construction of

the 5-azaindole skeleton, which mimics the adenine ring of ATP but with distinct hydrogen-

bonding capabilities and solubility profiles.

Mechanism of Cyclization
To generate the MEK inhibitor core, EVT-8661857 undergoes a base-mediated cyclization with

an alkylating agent (e.g., ethyl bromoacetate).

Deprotonation: Sodium hydride (NaH) removes the proton from the 4-methylamino group.

Alkylation: The nitrogen attacks the alkyl halide.

Cyclization: The methylene group of the new side chain attacks the nitrile carbon (Thorpe-

Ziegler reaction), forming the 5-membered pyrrole ring fused to the pyridine.

Biological Context: The MAPK Pathway
Compounds derived from this scaffold are designed to inhibit MEK1/2 (Mitogen-activated

protein kinase kinase). MEK is a central node in the RAS-RAF-MEK-ERK pathway, which is

hyperactivated in >30% of human cancers (e.g., BRAF-mutant melanoma, KRAS-mutant lung

cancer).
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Caption: The RAS-RAF-MEK-ERK signaling cascade.[2][3] EVT-8661857-derived compounds

target MEK to block downstream oncogenic signaling.[2]
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Safety & Handling
As a fluorinated aminonitrile, EVT-8661857 requires strict safety protocols.

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

Nitrile Hazard: Metabolization may release cyanide ions; however, the aromatic nitrile is

generally stable. Treat as potentially releasing toxic fumes under fire conditions.

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a chemical fume

hood.

Storage: Store at 2–8°C, under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the

amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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